molecular formula C15H19BrN2O3 B11786092 Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11786092
M. Wt: 355.23 g/mol
InChI Key: JSFCFNPSIBTINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS: 1823499-38-2) is a synthetic carbamate derivative featuring a 4,5-dihydroisoxazole core substituted with a 4-bromophenyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₅H₁₉BrN₂O₃ with a molecular weight of 355.23 g/mol . This compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkenes, followed by carbamate protection of the amine group. Key characterization methods include ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy, which confirm its structure and purity (≥95%) . The compound’s melting point is reported as 123–125°C, and it is commonly used as an intermediate in medicinal chemistry for the development of bioactive hybrids, such as quinazolinone–isoxazoline derivatives .

Properties

IUPAC Name

tert-butyl N-[[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCFNPSIBTINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydroisoxazole ring: This can be achieved through a cycloaddition reaction between an appropriate nitrile oxide and an alkene.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Attachment of the tert-butyl carbamate group: This can be done through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the dihydroisoxazole ring can interact with various enzymes and receptors. The tert-butyl carbamate group can undergo hydrolysis to release active compounds in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

The 4-bromophenyl group in the parent compound can be replaced with other substituents, leading to analogs with distinct physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Substituent Effects
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-Bromophenyl 355.23 123–125 41 Intermediate for quinazolinone hybrids
Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-Chlorophenyl 310.78 Not reported ~50 Anticancer agent precursor
Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-Fluorophenyl 294.31 Not reported Not reported Radiolabeling studies
Tert-butyl ((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-Methoxyphenyl 322.36 Not reported ~55 Enhanced solubility in polar solvents
Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-Bromo-3-fluorophenyl 373.22 Not reported Discontinued Discontinued due to synthesis challenges

Key Observations :

  • Halogen Effects : Bromine (Br) increases molecular weight and may enhance lipophilicity compared to chlorine (Cl) or fluorine (F). Brominated derivatives are often prioritized for their stability in cross-coupling reactions .
  • Electron-Donating Groups : Methoxy (OCH₃) substituents improve solubility in polar solvents but may reduce metabolic stability .

Functional Group Modifications

Replacing the tert-butyl carbamate group or modifying the dihydroisoxazole core yields compounds with divergent reactivity:

Table 2: Core and Functional Group Modifications
Compound Name Core/Functional Group Modification Molecular Weight (g/mol) Melting Point (°C) Key Properties
3-((3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazolin-4(3H)-one Quinazolinone hybrid 398.25 >200 Antiproliferative activity
3-(4-Bromophenyl)-5-butoxy-4,5-dihydroisoxazole Butoxy substitution 296.15 58–59 Lower polarity, liquid at room temperature
1-(3-(4-Bromophenyl)-4,5-dihydroisoxazol-5-yl)hexan-1-one Hexanone substitution 336.23 68–70 Enhanced carbonyl reactivity

Key Observations :

  • Hybrid Systems: Quinazolinone hybrids exhibit higher melting points (>200°C) and marked biological activity, likely due to planar aromatic systems enhancing DNA intercalation .
  • Alkoxy vs. Carbamate : Butoxy derivatives (melting point 58–59°C) are less polar and more volatile, limiting their utility in aqueous systems .
  • Ketone Functionality: Hexanone-substituted analogs show reactivity in nucleophilic additions, useful for further derivatization .

Biological Activity

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a synthetic organic compound notable for its complex structure and potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H19_{19}BrN2_2O3_3
  • Molecular Weight : 355.23 g/mol
  • CAS Number : 1823499-38-2

The compound features a tert-butyl group attached to a carbamate moiety, alongside a 4-bromophenyl group and a dihydroisoxazole ring. The presence of the bromine atom is significant as it may enhance the compound's reactivity and interactions with biological targets .

Antimicrobial and Anticancer Properties

Compounds containing isoxazole rings have been studied for various biological activities, including:

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity through covalent bonding at active sites. This interaction can disrupt various biological pathways, leading to therapeutic outcomes.
  • Binding Affinity Studies : Techniques such as surface plasmon resonance or isothermal titration calorimetry could be utilized to assess the binding affinity of this compound to target proteins or enzymes, providing insights into its potential applications in drug development.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have shown promising results:

  • Isoxazole Derivatives : A study on isoxazole derivatives indicated that modifications in the phenyl group significantly influenced antimicrobial activity against Staphylococcus aureus and E. coli. Such findings suggest that the bromophenyl moiety in our compound may similarly enhance biological activity.
  • Anticancer Activity : Research on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). These results highlight the potential for further exploration of this compound in cancer therapeutics.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(4-Bromophenyl)-4,5-dihydroisoxazoleSimilar isoxazole ringLacks the tert-butyl carbamate functionality
Tert-butyl carbamateSimple carbamate structureDoes not contain the isoxazole or bromophenyl moieties
3-(Phenyl)-4,5-dihydroisoxazoleSimilar dihydroisoxazole coreLacks bromination and tert-butyl group

The unique combination of a bulky tert-butyl group and a halogenated aromatic system in this compound enhances its lipophilicity and potential biological activity compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.